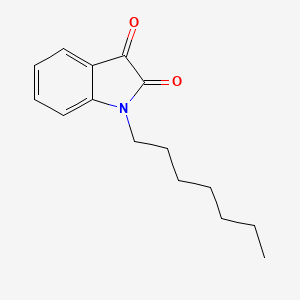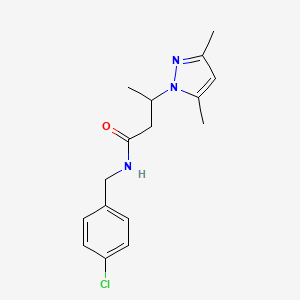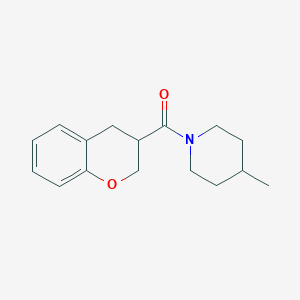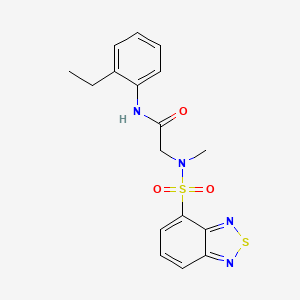![molecular formula C16H15N3O B7451858 N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7451858.png)
N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide, also known as PEP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PEP is a heterocyclic organic compound that belongs to the pyrazolopyridine family. It has a molecular formula of C17H15N3O and a molecular weight of 277.32 g/mol. PEP has been found to possess various biological activities that make it an attractive candidate for use in scientific research.
Wirkmechanismus
The exact mechanism of action of N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide is not fully understood. However, it has been proposed that N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide exerts its biological activities by modulating various signaling pathways in the body. N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide has also been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide has been found to possess analgesic properties by inhibiting the activity of pain-sensing neurons in the spinal cord.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide has several advantages as a research tool. It is relatively easy to synthesize and has a good yield. N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide has some limitations as a research tool. Its solubility in water is limited, which can make it difficult to work with in aqueous solutions. N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide is also relatively expensive compared to other research chemicals.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide. One area of interest is the development of N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the mechanisms underlying the antioxidant and analgesic properties of N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide. Further research is also needed to determine the safety and toxicity of N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide in vivo. Overall, N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide has significant potential as a research tool and may have important applications in the development of new drugs for the treatment of various diseases.
Synthesemethoden
N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide can be synthesized through a multistep process that involves the reaction of 2-aminopyridine with ethyl acetoacetate to form a pyrazolopyridine intermediate. The intermediate is then reacted with phenylacetic acid to form N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide. The overall yield of this synthesis method is around 30%.
Wissenschaftliche Forschungsanwendungen
N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide has been found to possess various biological activities that make it an attractive candidate for use in scientific research. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide has also been found to possess potent antioxidant properties, making it a potential candidate for use in the treatment of oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-12(13-7-3-2-4-8-13)17-16(20)15-11-14-9-5-6-10-19(14)18-15/h2-12H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMGPYJMPKHCLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NN3C=CC=CC3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(2,4-dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)-N-(3-methoxyphenyl)propanamide](/img/structure/B7451822.png)

![4-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B7451853.png)





